N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
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Overview
Description
N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves the reaction of 3-methyl-1,2-thiazole-5-carboxylic acid with 4,5,6,7-tetrahydro-1H-1,3-benzodiazole in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization, chromatography, and distillation ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzodiazole moiety can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting biochemical pathways. The thiazole and benzodiazole moieties play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methylindol-5-yl)-3-(3-methyl-1,2-thiazol-5-yl)urea: A thiazolylurea derivative with similar structural features and applications.
4-Methyl-N-[(3-methyl-1,2-thiazol-5-yl)methyl]-4H-1,2,4-triazol-3-amine: Another thiazole-containing compound with potential pharmacological activities.
Uniqueness
N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is unique due to its combination of thiazole and benzodiazole moieties, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-7-4-11(18-16-7)15-12(17)8-2-3-9-10(5-8)14-6-13-9/h4,6,8H,2-3,5H2,1H3,(H,13,14)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKPFMLTGXOMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2CCC3=C(C2)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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